Cas no 63661-61-0 (Piperidine,1-(1,1-dimethylethyl)-4,4-diphenyl-, hydrochloride (1:1))

Piperidine,1-(1,1-dimethylethyl)-4,4-diphenyl-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
-
- Piperidine,1-(1,1-dimethylethyl)-4,4-diphenyl-, hydrochloride (1:1)
- 1-tert-butyl-4,4-diphenylpiperidinium chloride
- 1-(1,1-Dimethylethyl)-4,4-diphenylpiperidine hydrochloride
- Budipine hydrochloride
- BY-701
- Parkinsan
-
計算された属性
- せいみつぶんしりょう: 329.19124
じっけんとくせい
- PSA: 3.24
Piperidine,1-(1,1-dimethylethyl)-4,4-diphenyl-, hydrochloride (1:1) セキュリティ情報
- どくせい:LD50 in male mice, rats (mg/kg): 120, 165 orally; 33, 28 i.v. (Menge, Brand)
Piperidine,1-(1,1-dimethylethyl)-4,4-diphenyl-, hydrochloride (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | FB172928-0.1 g |
Budipine hydrochloride |
63661-61-0 | 0.1 g |
$144.38 | 2023-01-04 | ||
Biosynth | FB172928-0.5 g |
Budipine hydrochloride |
63661-61-0 | 0.5 g |
$462.00 | 2023-01-04 | ||
Biosynth | FB172928-1 g |
Budipine hydrochloride |
63661-61-0 | 1g |
$808.50 | 2023-01-04 | ||
Biosynth | FB172928-0.25 g |
Budipine hydrochloride |
63661-61-0 | 0.25 g |
$288.75 | 2023-01-04 | ||
Biosynth | FB172928-0.05 g |
Budipine hydrochloride |
63661-61-0 | 0.05 g |
$86.63 | 2023-01-04 |
Piperidine,1-(1,1-dimethylethyl)-4,4-diphenyl-, hydrochloride (1:1) 関連文献
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
Piperidine,1-(1,1-dimethylethyl)-4,4-diphenyl-, hydrochloride (1:1)に関する追加情報
Research Brief on Piperidine,1-(1,1-dimethylethyl)-4,4-diphenyl-, hydrochloride (1:1) (CAS: 63661-61-0)
Piperidine,1-(1,1-dimethylethyl)-4,4-diphenyl-, hydrochloride (1:1) (CAS: 63661-61-0) is a piperidine derivative that has garnered significant attention in recent chemical and pharmaceutical research due to its potential applications in drug development and medicinal chemistry. This compound, characterized by its unique structural features including a tert-butyl group and diphenyl substitution, has been explored for its pharmacological properties and synthetic utility. Recent studies have focused on its role as a building block in the synthesis of bioactive molecules and its potential interactions with biological targets.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's utility as a precursor in the synthesis of novel dopamine receptor modulators. The study highlighted its stability under physiological conditions and its ability to serve as a scaffold for further functionalization. The hydrochloride salt form (1:1) was particularly noted for its improved solubility and bioavailability compared to the free base, making it a preferred form for in vitro and in vivo studies.
Another recent advancement was reported in Bioorganic & Medicinal Chemistry Letters, where the compound was utilized in the development of sigma-1 receptor ligands. The research demonstrated that the tert-butyl and diphenyl groups conferred enhanced binding affinity and selectivity, suggesting potential applications in neuropharmacology. The study also included computational modeling to predict the compound's interactions with the receptor, providing insights for future drug design.
From a synthetic chemistry perspective, a 2022 paper in Tetrahedron detailed an optimized route for the large-scale production of Piperidine,1-(1,1-dimethylethyl)-4,4-diphenyl-, hydrochloride (1:1). The authors emphasized the importance of controlling reaction conditions to minimize byproducts and improve yield. The scalability of this synthesis method has implications for industrial applications, particularly in the production of high-value pharmaceuticals.
Ongoing research is exploring the compound's potential in other therapeutic areas, including its use as an intermediate in the synthesis of antiviral and anticancer agents. Preliminary results from a 2023 preclinical study suggest that derivatives of this piperidine compound exhibit promising activity against certain cancer cell lines, though further optimization is required to address toxicity concerns.
In conclusion, Piperidine,1-(1,1-dimethylethyl)-4,4-diphenyl-, hydrochloride (1:1) (CAS: 63661-61-0) represents a versatile compound with growing importance in pharmaceutical research. Its unique structural properties make it valuable for drug discovery efforts, particularly in central nervous system disorders and oncology. Future research directions may focus on expanding its applications through targeted derivatization and further pharmacological characterization.
63661-61-0 (Piperidine,1-(1,1-dimethylethyl)-4,4-diphenyl-, hydrochloride (1:1)) 関連製品
- 57982-78-2(Budipine)
- 2172483-63-3(5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecane)
- 339103-00-3(2-(N-phenylbenzenesulfonamido)-N-(prop-2-en-1-yl)acetamide)
- 1932049-12-1((2S,4S)-1,2-dimethylpiperidine-4-carbohydrazide)
- 1105213-74-8(N-[(2-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide)
- 107441-48-5(MeOSuc-ala-ala-pro-val-OH)
- 2757951-51-0(4-Bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate)
- 870010-44-9(2-(Cyclopropylethynyl)phenol)
- 2228276-56-8(2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine)
- 53145-38-3(1-chloro-3-fluoro-2-methoxybenzene)



